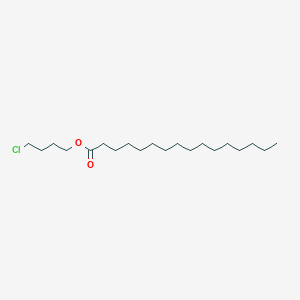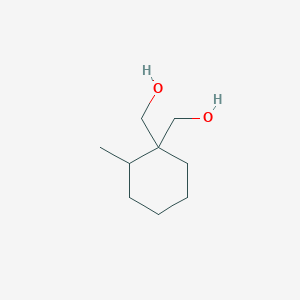
1,1-Cyclohexanedimethanol, 2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Cyclohexanedimethanol, 2-methyl- is an organic compound with the molecular formula C8H16O2. It is a colorless, low-melting solid used in various industrial applications, particularly in the production of polyester resins. This compound is a di-substituted derivative of cyclohexane and is classified as a diol, meaning it has two hydroxyl (OH) functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Cyclohexanedimethanol, 2-methyl- can be synthesized through the catalytic hydrogenation of dimethyl terephthalate (DMT). The reaction is conducted in two steps:
- Conversion of DMT to the diester dimethyl 1,4-cyclohexanedicarboxylate (DMCD): [ \text{C}_6\text{H}_4(\text{CO}_2\text{CH}_3)_2 + 3\text{H}_2 \rightarrow \text{C}6\text{H}{10}(\text{CO}_2\text{CH}_3)_2 ]
- Further hydrogenation of DMCD to 1,1-Cyclohexanedimethanol, 2-methyl-: [ \text{C}6\text{H}{10}(\text{CO}_2\text{CH}_3)_2 + 4\text{H}_2 \rightarrow \text{C}6\text{H}{10}(\text{CH}_2\text{OH})_2 + 2\text{CH}_3\text{OH} ] A copper chromite catalyst is typically used in this process .
Industrial Production Methods
The industrial production of 1,1-Cyclohexanedimethanol, 2-methyl- involves the same catalytic hydrogenation process. The cis/trans ratio of the compound is affected by the catalyst used, and byproducts such as 4-methylcyclohexanemethanol and the monoester methyl 4-methyl-4-cyclohexanecarboxylate are also formed .
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Cyclohexanedimethanol, 2-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
Oxidation: Cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Cyclohexane derivatives.
Substitution: Cyclohexyl halides or esters.
Applications De Recherche Scientifique
1,1-Cyclohexanedimethanol, 2-methyl- has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of polyesters and other polymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in the development of pharmaceutical intermediates.
Industry: Utilized in the production of plasticizers, adhesives, and coatings.
Mécanisme D'action
The mechanism of action of 1,1-Cyclohexanedimethanol, 2-methyl- involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions. In polymerization reactions, the hydroxyl groups participate in condensation reactions, forming ester linkages with carboxylic acids or their derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Cyclohexanedimethanol: Another diol with similar applications in polyester production.
1,2-Cyclohexanediol: A diol with hydroxyl groups on adjacent carbon atoms, used in different chemical syntheses.
Cyclohexanol: A monohydric alcohol used as a precursor in the production of nylon and other polymers.
Uniqueness
1,1-Cyclohexanedimethanol, 2-methyl- is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its ability to form strong hydrogen bonds and participate in various chemical reactions makes it a valuable compound in multiple industrial and research applications.
Propriétés
Numéro CAS |
66810-07-9 |
|---|---|
Formule moléculaire |
C9H18O2 |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
[1-(hydroxymethyl)-2-methylcyclohexyl]methanol |
InChI |
InChI=1S/C9H18O2/c1-8-4-2-3-5-9(8,6-10)7-11/h8,10-11H,2-7H2,1H3 |
Clé InChI |
YUNWVKPGEQYTIF-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCC1(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


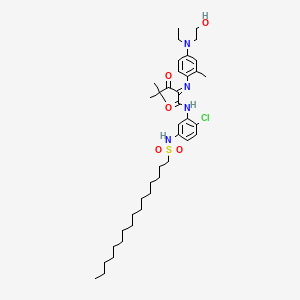
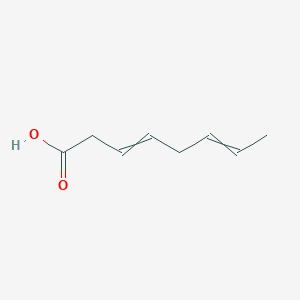
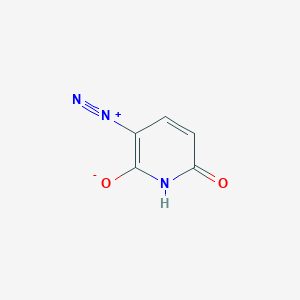
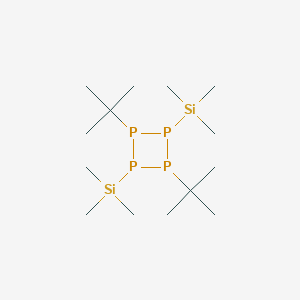
![Morpholine, 4-[1-(1-cyclohexen-1-yl)ethenyl]-](/img/structure/B14467040.png)
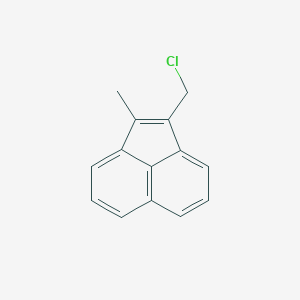
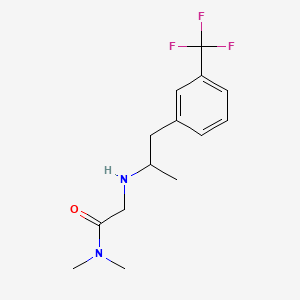
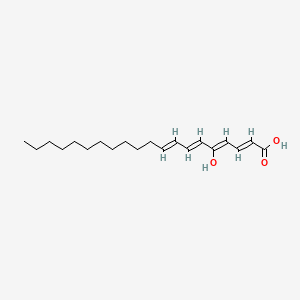
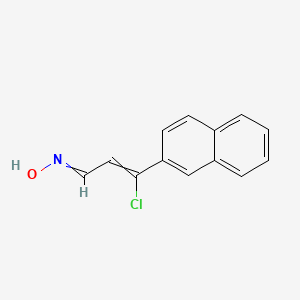


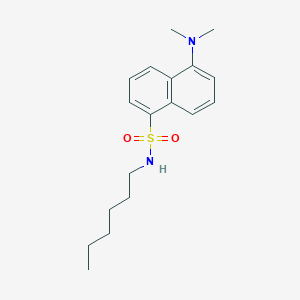
![3-[3-(2-Acetamidoethyl)-5-methoxy-1H-indol-1-yl]propanoic acid](/img/structure/B14467083.png)
